2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a series of cyclization reactions. The hydroxymethyl group is introduced via selective functionalization of the spirocyclic intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure and are used in similar applications.
Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate: Another spirocyclic compound with comparable chemical properties
Uniqueness
What sets 2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
2-amino-1-[8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H28N2O2/c1-11(2)13(16)14(19)17-8-7-15(10-17)5-3-12(9-18)4-6-15/h11-13,18H,3-10,16H2,1-2H3 |
InChI Key |
XQFRRPARPRASFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CO)N |
Origin of Product |
United States |
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